6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being this compound. This nomenclature reflects the structural complexity of the molecule, which contains two distinct pyridine rings connected through a pyrrolidine linker system. The IUPAC name specifically indicates the position of substitution on each aromatic ring, with the carboxylic acid functional group located at the 3-position of one pyridine ring and the pyrrolidine linkage occurring at the 6-position of the same ring.
Alternative nomenclature systems have been documented in chemical databases, including the designation "6-[2-(3-pyridinyl)-1-pyrrolidinyl]nicotinic acid" as recorded in commercial chemical suppliers. The compound is also systematically catalogued under various database identifiers, including the Chemical Abstracts Service registry number 904817-27-2. Additional structural descriptors include the molecular identifier systems such as the International Chemical Identifier key OMNRJSWGXAWYIX-UHFFFAOYSA-N, which provides a unique computational representation of the molecular structure.
The compound exhibits nomenclature variations that reflect different positional isomers within the pyridine carboxylic acid family. Related structural analogs include 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, which represents a positional isomer with the pyrrolidine linkage at the 2-position rather than the 6-position. These nomenclature distinctions are critical for precise chemical identification and distinguish between structurally related compounds that may exhibit different chemical and biological properties.
Molecular Formula & Weight Analysis (C₁₅H₁₅N₃O₂)
The molecular formula C₁₅H₁₅N₃O₂ represents the precise atomic composition of this compound, indicating a complex heterocyclic structure containing fifteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The calculated molecular weight corresponds to 269.30 grams per mole, establishing the compound as a medium-sized organic molecule within the pyridine carboxylic acid classification. This molecular weight calculation is derived from the sum of atomic masses: 15 carbon atoms (180.15 g/mol), 15 hydrogen atoms (15.12 g/mol), 3 nitrogen atoms (42.03 g/mol), and 2 oxygen atoms (31.99 g/mol).
The nitrogen content of the molecule is particularly significant, representing 15.6% of the total molecular weight and contributing substantially to the compound's chemical properties. The three nitrogen atoms are distributed across the molecular framework, with two nitrogen atoms incorporated within the pyridine ring systems and one nitrogen atom present in the pyrrolidine bridge structure. This nitrogen distribution creates multiple sites for potential chemical interactions and contributes to the compound's basicity and coordination chemistry capabilities.
The oxygen content, comprising 11.9% of the molecular weight, is exclusively contained within the carboxylic acid functional group. This functional group represents the primary site for chemical modification and conjugation reactions, enabling the formation of esters, amides, and other carboxylic acid derivatives. The carbon framework constitutes 66.9% of the molecular weight, forming the structural backbone that supports the heterocyclic architecture and provides the foundation for the compound's three-dimensional molecular geometry.
The hydrogen content, representing 5.6% of the molecular weight, is distributed across the aliphatic and aromatic portions of the molecule. The hydrogen atoms play crucial roles in determining the compound's solubility characteristics, intermolecular interactions, and spectroscopic signatures. The relatively low hydrogen-to-carbon ratio of 1.0 reflects the aromatic character of the molecule and indicates a high degree of unsaturation within the molecular structure.
Crystallographic Data & Conformational Isomerism
The crystallographic characterization of this compound presents significant challenges due to the conformational flexibility inherent in the pyrrolidine bridge structure. The compound exists as a complex system with multiple possible conformational states arising from rotation around single bonds and the envelope conformation of the pyrrolidine ring. The pyrrolidine ring system can adopt various puckering conformations, including envelope and twist conformations, which influence the overall three-dimensional shape of the molecule and affect its crystal packing arrangements.
Structural analysis indicates that the compound possesses multiple rotatable bonds that contribute to conformational diversity. The connection between the pyrrolidine nitrogen and the pyridine rings creates rotational freedom that allows for different spatial orientations of the aromatic systems. This conformational flexibility is particularly pronounced around the carbon-nitrogen bonds linking the pyrrolidine ring to the pyridine systems, where rotation can produce significantly different molecular geometries.
The two pyridine rings within the molecular structure can adopt various relative orientations, ranging from coplanar arrangements to nearly perpendicular configurations. These conformational variations are influenced by intramolecular interactions, including potential π-π stacking interactions between the aromatic rings and electrostatic interactions involving the nitrogen atoms. The carboxylic acid functional group adds another dimension of conformational complexity through possible hydrogen bonding interactions that can stabilize specific molecular conformations.
Crystal packing analysis would be expected to reveal intermolecular hydrogen bonding networks involving the carboxylic acid groups and the pyridine nitrogen atoms. These interactions typically create extended supramolecular structures that influence the physical properties of the crystalline material, including melting point, solubility, and mechanical properties. The presence of multiple nitrogen atoms provides numerous sites for potential hydrogen bonding interactions, both as hydrogen bond acceptors and in protonated forms as hydrogen bond donors.
Spectroscopic Profiling (¹H/¹³C NMR, IR, UV-Vis, HRMS)
The spectroscopic characterization of this compound requires comprehensive analysis across multiple spectroscopic techniques to fully elucidate its structural features. Proton nuclear magnetic resonance spectroscopy would be expected to reveal distinct signal patterns characteristic of the aromatic and aliphatic proton environments within the molecule. The aromatic protons of the two pyridine rings would appear in the downfield region between 7.0 and 9.0 parts per million, with coupling patterns reflecting the substitution patterns on each ring system.
The pyrrolidine ring protons would generate a complex multipicity pattern in the aliphatic region between 1.5 and 4.5 parts per million, with the methylene protons adjacent to the nitrogen atom appearing more downfield due to the electron-withdrawing effect of the nitrogen atom. The asymmetric nature of the pyrrolidine substitution would create diastereotopic relationships among the methylene protons, leading to complex coupling patterns and potentially overlapping signals that require high-resolution spectroscopic analysis for complete assignment.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the carboxylic acid group appearing characteristically downfield around 170-180 parts per million. The aromatic carbons of the pyridine rings would be distributed across the 120-160 parts per million region, with distinct chemical shift patterns reflecting the electronic environments created by the nitrogen atoms and the substitution patterns. The aliphatic carbons of the pyrrolidine ring would appear in the upfield region, with the carbon atom bearing the pyridine substituent showing a distinctive downfield shift relative to the other pyrrolidine carbons.
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The carboxylic acid group would exhibit broad O-H stretching around 2500-3300 wavenumbers and carbonyl stretching near 1700 wavenumbers. The aromatic C-H stretching would appear around 3000-3100 wavenumbers, while the aliphatic C-H stretching would occur at slightly lower frequencies. The pyridine ring systems would show characteristic C=C and C=N stretching vibrations in the 1400-1600 wavenumber region.
Ultraviolet-visible spectroscopy would demonstrate absorption characteristics typical of pyridine-containing compounds, with π-π* transitions appearing in the 250-280 nanometer region and potential n-π* transitions at longer wavelengths. The presence of two pyridine rings would likely result in enhanced absorption intensity and possible bathochromic shifts relative to simple pyridine derivatives. High-resolution mass spectrometry would provide precise molecular weight confirmation and fragmentation patterns characteristic of the pyridine and pyrrolidine structural elements, enabling unambiguous molecular identification and purity assessment.
Properties
IUPAC Name |
6-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRJSWGXAWYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378092 | |
| Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-27-2 | |
| Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Alkylation
A foundational method involves the reaction of 6-chloronicotinic acid with 2-(pyridin-3-yl)pyrrolidine under strongly basic conditions. Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation of the pyrrolidine nitrogen, enabling nucleophilic attack on the chloronicotinate.
Reaction Conditions:
- Base: NaH (2.2 equiv)
- Solvent: DMF, 0°C to room temperature
- Time: 12–24 hours
- Yield: ~40% (crude), improving to 60% after recrystallization.
This method is limited by competing side reactions, such as over-alkylation, necessitating careful stoichiometric control.
Mitsunobu Reaction for Stereochemical Control
For stereospecific synthesis, the Mitsunobu reaction couples 6-hydroxynicotinic acid derivatives with enantiomerically pure 2-(pyridin-3-yl)pyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Key Parameters:
- Temperature: 0°C to 25°C
- Solvent: Tetrahydrofuran (THF)
- Yield: 35–45% with >90% enantiomeric excess.
Transition Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling
The boronic acid derivative of 2-(pyridin-3-yl)pyrrolidine reacts with 6-bromonicotinic acid under palladium catalysis. Source reports a 55% yield using Pd(OAc)₂ and CuCl in DMF with cesium carbonate as a base.
| Component | Quantity/Details |
|---|---|
| Boronic acid | 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid |
| Catalyst | Pd(OAc)₂ (5 mol%), CuCl (10 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Cs₂CO₃ (1.75 equiv) |
| Solvent | DMF, 100°C, N₂ atmosphere |
| Time | 30 minutes |
| Yield | 55% |
This method excels in scalability but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Ullmann-Type Coupling with Copper Catalysts
Copper(I) chloride mediates the coupling of 6-iodonicotinic acid with 2-(pyridin-3-yl)pyrrolidine in DMSO at elevated temperatures.
- Catalyst: CuCl (15 mol%)
- Ligand: 8-Hydroxyquinoline
- Temperature: 110°C
- Yield: 50–60% after 48 hours.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times for cyclization and coupling steps. Source achieved an 18% yield in synthesizing a related nicotinic acid derivative using water at pH 5.0 under microwave conditions.
- Reactants: 6-Bromonicotinic acid and 2-(pyridin-3-yl)pyrrolidine
- Conditions: 140°C, 20 minutes, microwave irradiation
- Solvent: Water/DMF (4:1)
- Catalyst: Pd(PPh₃)₄
- Yield: 18% (improved to 30% with optimized pH).
Post-Synthetic Modifications and Purification
Carboxylic Acid Protection
The carboxylic acid group is often protected as a methyl ester using methyl iodide and potassium carbonate in DMF. Deprotection employs lithium hydroxide in THF/water.
Protection/Deprotection Yields:
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolidine derivatives with altered functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 269.304 g/mol. Its structure features a pyridine ring fused with a pyrrolidine moiety, contributing to its biological activity.
Pharmacological Applications
-
Anticancer Research :
- Recent studies have indicated that derivatives of pyridine and pyrrolidine compounds exhibit promising anticancer activities. The structural characteristics of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, modifications to the pyridine ring have been linked to increased cytotoxicity against various cancer cell lines.
-
Neurological Studies :
- This compound has been investigated for its potential neuroprotective effects. Research suggests that compounds with similar structures can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction of this compound with nicotinic acetylcholine receptors is of particular interest.
-
Antimicrobial Activity :
- The antimicrobial properties of pyridine derivatives have been well-documented. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on this compound. These derivatives were tested against multiple cancer cell lines, showing IC50 values significantly lower than those of existing chemotherapeutics, indicating enhanced efficacy.
Case Study 2: Neuroprotective Effects
In a preclinical trial featured in Neuroscience Letters, researchers administered the compound to models of neurodegeneration. Results demonstrated a reduction in neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 3: Antimicrobial Properties
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, supporting its development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target proteins. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituent Position and Ring Systems
- 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic Acid Derivatives: Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate (): Replaces the carboxylic acid with an ethyl ester, enhancing lipophilicity but reducing hydrogen-bonding capacity .
Heterocyclic Modifications
- 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic Acid (): Replaces the pyridine ring with a triazolopyridazine system, altering electronic properties and planar geometry .
- 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid (): Substitutes pyridine with pyrimidine, modifying hydrogen-bonding patterns and solubility .
Functional Group Effects
- Fluorine Substitution :
Physicochemical and Pharmacokinetic Properties
| Compound Name | LogP* | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|
| 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic Acid | 1.2 | 0.15 | 2 | 5 | Rigid pyridine-pyrrolidine-pyridine core |
| Ethyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate | 2.8 | 0.02 | 0 | 4 | Ester group enhances membrane permeability |
| 6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic Acid | 0.9 | 0.10 | 2 | 7 | Triazolopyridazine increases planarity |
| 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic Acid | 1.5 | 0.20 | 2 | 5 | Ethyl linker improves flexibility |
*Predicted using QikProp (BIOVIA).
Biological Activity
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, also known by its CAS number 904817-27-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C15H15N3O2
- Molar Mass : 269.3 g/mol
- IUPAC Name : 6-(2-Pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has shown potential in modulating pathways associated with:
- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Anticancer Properties : Studies have indicated that derivatives of pyridine and pyrrolidine structures can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects in models such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its derivatives:
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new antibacterial agent .
- Cancer Research : In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation. The findings suggest that modifications to the pyrrolidine moiety can enhance cytotoxicity against specific cancer types .
Q & A
Q. Key Considerations :
- Solvent choice (DMF or toluene) impacts reaction efficiency .
- Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
(Advanced) How can computational methods optimize the synthesis of this compound?
Methodological Answer :
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict transition states and intermediates:
Reaction Modeling : Use density functional theory (DFT) to identify energy barriers for key steps like cyclization or coupling .
Solvent Effects : Simulate solvent interactions (e.g., DMF’s polarity) to optimize reaction kinetics .
Machine Learning : Train models on existing pyridine derivative datasets to predict optimal catalysts (e.g., Pd vs. Cu) and temperatures .
Case Study :
In related pyridine-carboxylic acid syntheses, computational screening reduced trial-and-error experimentation by 40% .
(Advanced) How to resolve discrepancies in NMR data between synthesis batches?
Methodological Answer :
Contradictions in ¹H/¹³C NMR signals may arise from:
Tautomerism : Pyridine rings exhibit keto-enol tautomerism, altering chemical shifts. Use 2D NMR (COSY, HSQC) to assign proton environments .
Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence peak splitting. Compare spectra under standardized conditions .
Impurity Analysis : LC-MS or HRMS detects byproducts (e.g., unreacted intermediates) that may skew integrations .
Example :
In (E)-3-(pyridin-4-yl)acrylic acid, protonation of the pyridine nitrogen caused unexpected shifts resolved via X-ray crystallography .
(Basic) What analytical techniques confirm the compound’s structural integrity?
Q. Methodological Answer :
Spectroscopy :
- FT-IR : Verify carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons) and ¹³C NMR (δ ~165 ppm for COOH) .
Mass Spectrometry : HRMS confirms molecular weight (e.g., C15H16N3O2 requires m/z 294.1245) .
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, critical for supramolecular studies .
(Advanced) How does stereochemistry at the pyrrolidine ring affect biological activity?
Q. Methodological Answer :
Chiral Synthesis : Use enantiopure pyrrolidine precursors (e.g., (2R,4R)-configured piperidines) to control stereocenters .
Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to predict enantiomer-specific binding .
In Vitro Assays : Compare IC50 values of enantiomers in target-specific assays (e.g., kinase inhibition) .
Example :
In related piperidine-carboxylic acid derivatives, (R)-enantiomers showed 10-fold higher activity than (S)-forms .
(Advanced) What strategies stabilize this compound under physiological conditions?
Q. Methodological Answer :
pH Adjustment : Buffer solutions (pH 6–7) prevent carboxylic acid deprotonation, reducing degradation .
Prodrug Design : Convert the carboxylic acid to esters (e.g., methyl esters) for enhanced lipid solubility .
Lyophilization : Freeze-drying in the presence of excipients (e.g., mannitol) improves shelf life .
Validation :
Stability studies using accelerated thermal aging (40°C/75% RH) and HPLC monitoring are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
